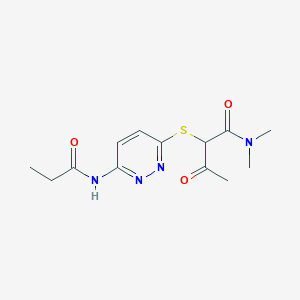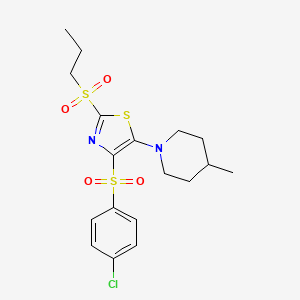
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1996 by researchers at Eli Lilly and Company. Since then, CPCCOEt has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mechanism Of Action
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is involved in the modulation of glutamatergic neurotransmission. By blocking the activity of mGluR1, N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide inhibits the downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. For example, studies have shown that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide can reduce pain perception, anxiety, and depression in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One advantage of using N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide may have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide and mGluR1. For example, researchers are exploring the potential therapeutic applications of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are studying the role of mGluR1 in other physiological and pathological processes, such as addiction and pain perception. Finally, researchers are developing new compounds that target mGluR1 with greater selectivity and potency than N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
Synthesis Methods
The synthesis of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with ethyl 2-bromoacetate to form the intermediate compound. This is followed by the reaction of the intermediate with cyclopropylmagnesium bromide to form the cyclopropyl derivative. The final step involves the reaction of the cyclopropyl derivative with cyanoethyl diisopropylamine to form N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
Scientific Research Applications
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 is involved in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used to study the effects of mGluR1 on these processes and to develop potential therapies for these diseases.
properties
IUPAC Name |
N-(2-cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)19-14-6-4-13(5-7-14)17(22)20(15-8-9-15)11-12(2)10-18/h3-7,12,15H,1,8-9,11H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGOLNVUJRXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

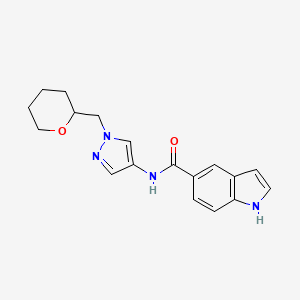

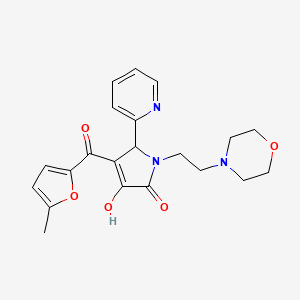
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)
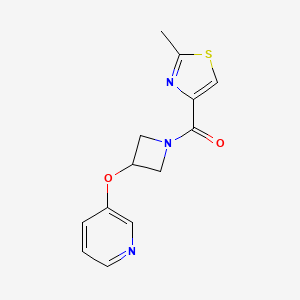
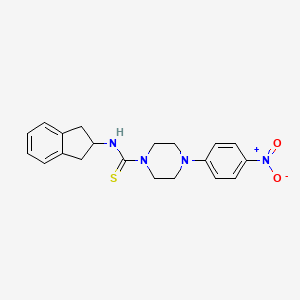

![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)


